molecular formula C14H11N3O2S B2731939 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-94-1

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2731939
CAS No.: 1003159-94-1
M. Wt: 285.32
InChI Key: BRCZIONHOKRVBQ-UHFFFAOYSA-N
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Description

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide moiety linked to a thieno[2,3-d]pyrimidine ring system, with a methoxy group attached to the benzene ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a thiophene derivative with a suitable amidine or guanidine under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Amidation: The final step involves the coupling of the methoxylated thieno[2,3-d]pyrimidine with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(thieno[3,2-d]pyrimidin-6-yl)benzamide
  • 3-ethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
  • 3-methoxy-N-(pyrido[2,3-d]pyrimidin-4-yl)benzamide

Uniqueness

Compared to similar compounds, 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may exhibit unique biological activities due to the specific positioning of the methoxy group and the thieno[2,3-d]pyrimidine ring. These structural features can influence its binding affinity and specificity towards different biological targets, making it a valuable compound for further research and development.

Biological Activity

3-Methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that belongs to the class of thienopyrimidines, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to a benzamide moiety. This unique structure contributes to its reactivity and biological properties.

PropertyDetails
Molecular Formula C12_{12}H12_{12}N4_{4}O
Molecular Weight 228.25 g/mol
CAS Number 1330359-18-6

Thieno[2,3-d]pyrimidines, including this compound, exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, suggesting its role as an anticancer agent .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against multi-drug resistant strains such as MRSA and VRE, indicating a potential application in treating bacterial infections .

Anticancer Properties

Research has highlighted the anticancer potential of thienopyrimidine derivatives. For instance:

  • Cell Proliferation Inhibition : Compounds with similar structures have been reported to inhibit cell proliferation in cancer cell lines such as acute myeloid leukemia .
  • IC50_{50} Values : The IC50_{50} values for related compounds range from 5 to 10 µM against various cancer cell lines, indicating significant potency .

Antimicrobial Activity

The compound's thienopyrimidine structure is associated with notable antimicrobial effects:

  • Activity Against Gram-positive Bacteria : Thieno[2,3-d]pyrimidine derivatives have shown potent antibacterial activity at concentrations as low as 2 mg/L against resistant strains .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
5,6-Dihydrothieno[2,3-d]pyrimidin-4-oneThienopyrimidineAnticancer activity
4-(Pyrrolo[2,3-d]pyrimidin-4-yl)benzamidePyrrolopyrimidineKinase inhibition
Thieno[3,2-c]pyridin-4-aminesThienopyridineAntitumor effects

The unique substitution pattern of this compound differentiates it from other similar compounds by enhancing its selectivity towards specific biological targets.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines possess significant antiproliferative effects against various human cancer cell lines. For example, one study reported an IC50_{50} value of 6 µM for a related compound against MCF-7 breast cancer cells .
  • Antimicrobial Efficacy : A series of thienopyrimidine derivatives exhibited low toxicity against mammalian cells while maintaining potent antibacterial activity against resistant bacterial strains .

Properties

IUPAC Name

3-methoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-10-4-2-3-9(7-10)13(18)17-12-11-5-6-20-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCZIONHOKRVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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